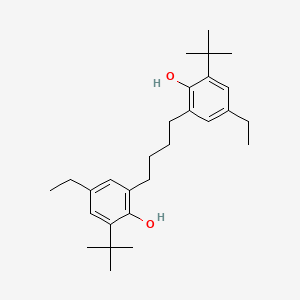
2,2'-(Butane-1,4-diyl)bis(6-tert-butyl-4-ethylphenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Butane-1,4-diyl)bis(6-tert-butyl-4-ethylphenol) is a phenolic compound known for its antioxidant properties. It is commonly used in various industrial applications to enhance the stability and longevity of materials by preventing oxidative degradation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Butane-1,4-diyl)bis(6-tert-butyl-4-ethylphenol) typically involves the reaction of 6-tert-butyl-4-ethylphenol with butane-1,4-diyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch processes where the reactants are mixed in reactors equipped with temperature and pressure control systems. The reaction mixture is then purified using techniques such as distillation and crystallization to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Butane-1,4-diyl)bis(6-tert-butyl-4-ethylphenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form phenolic derivatives.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Phenolic derivatives.
Substitution: Alkylated or acylated phenolic compounds.
Aplicaciones Científicas De Investigación
2,2’-(Butane-1,4-diyl)bis(6-tert-butyl-4-ethylphenol) has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent oxidative degradation of polymers.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Studied for its potential therapeutic effects in preventing oxidative damage in cells and tissues.
Industry: Widely used in the rubber and plastic industries to enhance the stability and longevity of products.
Mecanismo De Acción
The antioxidant properties of 2,2’-(Butane-1,4-diyl)bis(6-tert-butyl-4-ethylphenol) are attributed to its ability to donate hydrogen atoms from its phenolic hydroxyl groups to free radicals. This donation stabilizes the free radicals and prevents them from causing oxidative damage to other molecules. The compound’s molecular targets include reactive oxygen species and free radicals, which are neutralized through this mechanism .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Methylenebis(6-tert-butyl-4-ethylphenol): Similar structure but with a methylene bridge instead of a butane-1,4-diyl bridge.
2,6-Di-tert-butyl-4-methylphenol (BHT): A widely used antioxidant with a simpler structure.
2,2’-Methylenebis(4-ethyl-6-tert-butylphenol): Another similar compound with slight structural variations
Uniqueness
2,2’-(Butane-1,4-diyl)bis(6-tert-butyl-4-ethylphenol) is unique due to its specific structural configuration, which provides enhanced antioxidant properties compared to some of its analogs. The presence of the butane-1,4-diyl bridge contributes to its stability and effectiveness as an antioxidant .
Propiedades
Número CAS |
64409-39-8 |
|---|---|
Fórmula molecular |
C28H42O2 |
Peso molecular |
410.6 g/mol |
Nombre IUPAC |
2-tert-butyl-6-[4-(3-tert-butyl-5-ethyl-2-hydroxyphenyl)butyl]-4-ethylphenol |
InChI |
InChI=1S/C28H42O2/c1-9-19-15-21(25(29)23(17-19)27(3,4)5)13-11-12-14-22-16-20(10-2)18-24(26(22)30)28(6,7)8/h15-18,29-30H,9-14H2,1-8H3 |
Clave InChI |
NJUFPVVMDNEWPH-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C(=C1)C(C)(C)C)O)CCCCC2=C(C(=CC(=C2)CC)C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3,4-Dimethoxyphenyl)(ethoxycarbonyl)amino]butanoic acid](/img/structure/B14509014.png)

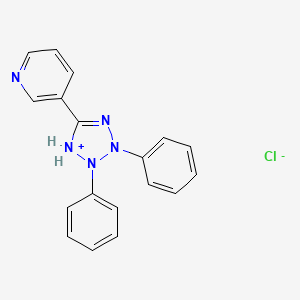
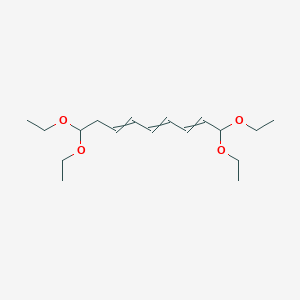
![(2E)-N-Cyclohexyl-7-oxabicyclo[4.1.0]heptan-2-imine](/img/structure/B14509027.png)
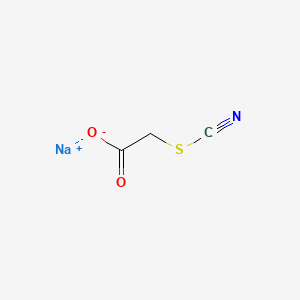
![2-Methyl-6,7,8,9-tetrahydropyrimido[1,2-a][1,3]diazepin-4(1H)-one](/img/structure/B14509040.png)
![{[Methyl(diphenyl)silyl]ethynyl}bis(4-methylphenyl)arsane](/img/structure/B14509043.png)

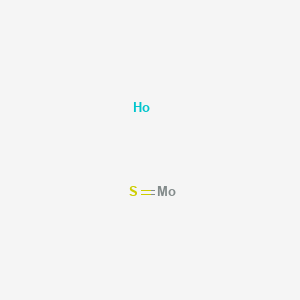


![1-[(2-Ethoxyethyl)sulfanyl]pentane](/img/structure/B14509080.png)

